LECITHIN
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Overview
Description
LECITHIN is a glycerophospholipid, which is a type of phospholipid that incorporates a glycerol backbone. This compound is characterized by the substitution of palmitic acid and linoleic acid at the sn-1 and sn-2 positions of the glycerol backbone, respectively . It is commonly found in cell membranes, where it plays a crucial role in maintaining the structural integrity and fluidity of the membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: LECITHIN can be synthesized through a series of esterification reactions. The process typically involves the esterification of glycerol with palmitic acid and linoleic acid under controlled conditions. The reaction is catalyzed by enzymes such as phospholipase A2, which facilitates the incorporation of the fatty acids into the glycerol backbone .
Industrial Production Methods: In industrial settings, the production of 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine often involves the use of bioreactors where microbial fermentation is employed to produce the necessary enzymes. The enzymes then catalyze the esterification reactions, resulting in the formation of the desired phospholipid .
Chemical Reactions Analysis
Types of Reactions: LECITHIN undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is often performed using phospholipase A2 at physiological pH and temperature.
Major Products:
Scientific Research Applications
LECITHIN has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and the effects of antioxidants.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.
Mechanism of Action
The mechanism of action of 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating their function and activity . Additionally, its oxidized derivatives can act as signaling molecules, triggering various cellular responses .
Comparison with Similar Compounds
LECITHIN can be compared with other similar glycerophospholipids, such as:
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine: Similar structure but contains oleic acid instead of linoleic acid.
1-Palmitoyl-2-arachidonoyl-glycero-3-phosphocholine: Contains arachidonic acid, which is involved in inflammatory responses.
Uniqueness: The unique combination of palmitic acid and linoleic acid in 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine provides distinct biophysical properties, such as specific melting temperatures and membrane fluidity characteristics .
Properties
Molecular Formula |
C42H81NO8P+ |
---|---|
Molecular Weight |
759.1 g/mol |
IUPAC Name |
2-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1/b16-14-,21-20-/t40-/m1/s1 |
InChI Key |
JLPULHDHAOZNQI-ZTIMHPMXSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonyms |
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-linoleoylphosphatidylcholine 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine palmitoyl-linoleoatephosphatidylcholine PLPC |
Origin of Product |
United States |
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